N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its multiple bromine, hydroxyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide typically involves the condensation of 2,5-dibromo-3,4-dihydroxybenzaldehyde with 2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide is unique due to its specific arrangement of bromine, hydroxyl, and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12Br4N2O5 |
---|---|
Molecular Weight |
631.9 g/mol |
IUPAC Name |
N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]-2-(2,6-dibromo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H12Br4N2O5/c1-26-8-3-10(18)16(11(19)4-8)27-6-12(23)22-21-5-7-2-9(17)14(24)15(25)13(7)20/h2-5,24-25H,6H2,1H3,(H,22,23)/b21-5+ |
InChI Key |
MLMCZVQNFRQOIB-IGCPIRJNSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br)Br |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.